LG-PEG10-click-DBCO-Oleic
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Overview
Description
LG-PEG10-click-DBCO-Oleic is a chemical compound that contains several functional groups, including a polyethylene glycol chain, a click chemistry linker, a dibenzocyclooctyne group, and an oleic acid moiety . This compound is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LG-PEG10-click-DBCO-Oleic involves the conjugation of a polyethylene glycol chain with a dibenzocyclooctyne group and an oleic acid moiety. The polyethylene glycol chain provides water solubility and biocompatibility, while the dibenzocyclooctyne group enables click chemistry reactions with azide-containing molecules . The oleic acid moiety may confer specific biological activities or physical-chemical properties .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the purification of intermediates and final products to achieve high purity levels, often exceeding 95% . The compound is then packaged and stored under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
LG-PEG10-click-DBCO-Oleic undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The dibenzocyclooctyne group reacts with azide-containing molecules to form stable triazole linkages.
Substitution Reactions: The polyethylene glycol chain can participate in substitution reactions to modify its length or functional groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include triazole-linked conjugates, which are used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
LG-PEG10-click-DBCO-Oleic has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
LG-PEG10-click-DBCO-Oleic functions as a linker in PROTAC molecules, connecting the target protein ligand with the E3 ubiquitin ligase ligand . This connection facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The polyethylene glycol chain enhances solubility and biocompatibility, while the dibenzocyclooctyne group enables efficient click chemistry reactions .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG-sugar: Another polyethylene glycol-based linker used in click chemistry.
Methyl-tetrazine-PEG4-SS-PEG4-Methyl-tetrazine: A linker with similar applications in PROTAC synthesis.
Tetrazine-PEG6-Amino-BOC: Utilized in the synthesis of bioactive molecules and polymers.
Uniqueness
LG-PEG10-click-DBCO-Oleic stands out due to its combination of a polyethylene glycol chain, a dibenzocyclooctyne group, and an oleic acid moiety. This unique structure provides enhanced solubility, biocompatibility, and specific reactivity, making it a versatile and valuable compound in various scientific research applications .
Properties
Molecular Formula |
C70H114N6O23 |
---|---|
Molecular Weight |
1407.7 g/mol |
IUPAC Name |
(Z)-N-[3-oxo-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),4,7,9,11,15,17-octaen-13-yl]propyl]octadec-9-enamide |
InChI |
InChI=1S/C70H114N6O23/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-59(80)71-27-26-60(81)75-50-53-21-17-18-22-54(53)62-61(55-23-19-20-24-56(55)75)73-74-76(62)29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-48-96-46-44-94-42-40-92-38-36-90-34-32-88-30-28-72-69(87)66(85)65(84)68(57(79)51-77)99-70-67(86)64(83)63(82)58(52-78)98-70/h9-10,17-24,57-58,63-68,70,77-79,82-86H,2-8,11-16,25-52H2,1H3,(H,71,80)(H,72,87)/b10-9-/t57-,58-,63+,64+,65-,66-,67-,68?,70+/m1/s1 |
InChI Key |
XNJVMJLAXNBKFE-DFNVLTDUSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C3=C(C4=CC=CC=C41)N=NN3CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)[C@@H]([C@H](C([C@@H](CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C3=C(C4=CC=CC=C41)N=NN3CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(C(C(C(CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
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